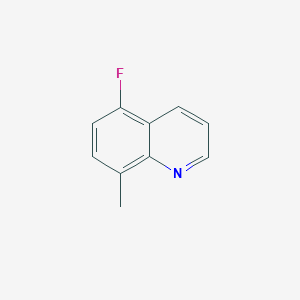

5-Fluoro-8-methylquinoline

Description

Structural Characterization and Fundamental Properties

Molecular Architecture Analysis

5-Fluoro-8-methylquinoline exhibits a bicyclic structure characterized by a fused benzene and pyridine ring system, with a molecular formula of C₁₀H₈FN and a molecular weight of 161.18 grams per mole. The compound maintains the fundamental quinoline backbone while incorporating two distinct substituents that significantly influence its electronic and structural properties. The fluorine atom at the 5-position introduces strong electronegative character to the molecular framework, while the methyl group at the 8-position provides electron-donating effects and steric considerations. This dual substitution pattern creates a unique electronic environment that affects both the molecule's reactivity and its potential interactions with biological targets.

The molecular geometry of this compound demonstrates characteristic features of substituted quinoline systems. The planarity of the quinoline ring system is maintained despite the presence of substituents, which is crucial for its aromatic stability and potential π-π stacking interactions. The fluorine atom's small size allows for minimal steric disruption of the ring system, while its high electronegativity creates localized electron withdrawal effects. Conversely, the methyl group at the 8-position introduces both steric bulk and electron-donating characteristics that influence the overall charge distribution within the molecule.

Spectroscopic analysis reveals that the compound exhibits absorption characteristics typical of quinoline derivatives, with electronic transitions primarily occurring in the ultraviolet region. The presence of both electron-withdrawing fluorine and electron-donating methyl substituents creates a unique electronic environment that influences the molecule's photophysical properties. The compound's aromatic nature ensures conjugation throughout the ring system, facilitating electronic delocalization that is essential for its biological and chemical activities.

Quantum Mechanical Analysis of Substituent Effects

Density Functional Theory calculations have provided significant insights into the electronic structure and substituent effects in quinoline derivatives, offering valuable understanding applicable to this compound. The quantum mechanical analysis reveals that the fluorine substituent at the 5-position creates substantial electronic perturbations within the quinoline framework. The high electronegativity of fluorine (4.0 on the Pauling scale) results in significant electron withdrawal from the aromatic system, affecting both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels.

Computational studies on related quinoline systems demonstrate that fluorine substitution typically results in stabilization of both frontier molecular orbitals, with the Lowest Unoccupied Molecular Orbital experiencing greater stabilization due to the electron-withdrawing nature of the halogen. This electronic perturbation influences the compound's chemical reactivity, particularly in nucleophilic substitution reactions where the fluorine atom can serve as a leaving group. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides crucial information about the compound's stability and reactivity, with larger gaps generally indicating greater kinetic stability.

The methyl group at the 8-position contributes electron density to the quinoline system through hyperconjugation and inductive effects. This electron donation partially counteracts the electron-withdrawing effects of the fluorine substituent, creating a balanced electronic environment that influences the compound's overall properties. Time-Dependent Density Functional Theory calculations have shown that such substituent combinations can significantly affect absorption spectra and electronic transition energies in quinoline derivatives. The quantum mechanical analysis also reveals that the combination of these substituents affects the molecular electrostatic potential distribution, creating regions of varying nucleophilic and electrophilic character that influence intermolecular interactions.

The theoretical calculations indicate that this compound exhibits moderate chemical hardness and softness values, suggesting balanced reactivity characteristics. The ionization potential and electron affinity values derived from frontier molecular orbital energies provide insights into the compound's electron-donating and electron-accepting capabilities. These quantum mechanical parameters are crucial for understanding the compound's potential interactions with biological targets and its behavior in various chemical environments.

Conformational Dynamics Studies

Conformational analysis of this compound reveals relatively limited flexibility due to the rigid quinoline framework, yet the substituents introduce subtle conformational considerations that affect molecular properties. The fluorine atom at the 5-position, being directly attached to the aromatic ring, exhibits minimal conformational freedom, maintaining a fixed spatial relationship with the ring system. However, its electronic effects propagate throughout the molecule, influencing bond lengths and angles in neighboring positions.

The methyl group at the 8-position demonstrates restricted rotation due to steric interactions with the adjacent nitrogen atom and the hydrogen atom at the 7-position. Computational studies on similar quinoline derivatives have shown that such methyl substituents can exhibit barriers to rotation ranging from 1-3 kilocalories per mole, indicating relatively free rotation at room temperature but with preferred conformational orientations. These conformational preferences can influence the compound's ability to form intermolecular interactions and affect its binding affinity to biological targets.

Dynamic studies of quinoline derivatives have revealed that substituent effects extend beyond the immediate substitution sites, influencing the entire ring system's flexibility and vibrational modes. The presence of both electron-withdrawing and electron-donating groups creates an asymmetric electronic environment that can affect the compound's conformational energy landscape. Molecular dynamics simulations of related systems suggest that such substituted quinolines maintain planar conformations with minimal out-of-plane distortions, which is important for maintaining aromatic stability and enabling effective π-π stacking interactions.

The conformational dynamics also influence the compound's solubility and partition coefficients in different solvents. The fluorine atom's high electronegativity can participate in hydrogen bonding interactions as an acceptor, while the methyl group contributes to hydrophobic interactions. These conformational and dynamic properties collectively determine the compound's behavior in biological systems and its potential for drug development applications.

Comparative Structural Analysis with Quinoline Derivatives

Comparative analysis with structurally related quinoline derivatives provides crucial insights into the unique properties of this compound. When compared to 5-fluoroquinoline, which lacks the methyl substituent at the 8-position, the target compound exhibits enhanced electron density due to the electron-donating methyl group. This structural modification affects both the compound's electronic properties and its potential biological activities, as the methyl group can influence binding interactions with target proteins.

Comparison with 8-methylquinoline reveals the significant impact of fluorine substitution on molecular properties. The addition of fluorine at the 5-position introduces several important changes: increased molecular polarity, enhanced hydrogen bonding potential, and modified electronic distribution throughout the ring system. Studies on 8-methylquinoline hydrogenation have shown that the parent compound exhibits strong adsorption characteristics on metal surfaces, and the addition of fluorine is expected to modify these surface interactions significantly.

Analysis of 5-bromo-8-methylquinoline provides insight into halogen effects on quinoline properties. While both fluorine and bromine are electronegative halogens, their different sizes and electronic properties result in distinct molecular characteristics. The smaller fluorine atom causes less steric hindrance and stronger carbon-halogen bonds compared to bromine, leading to different reactivity patterns and stability profiles. The electronegativity difference between fluorine and bromine also results in varying degrees of electron withdrawal from the quinoline system.

Structural comparison with other fluorinated quinoline derivatives demonstrates the importance of substitution patterns in determining molecular properties. For instance, 8-fluoro-4-hydroxy-2-methylquinoline exhibits different electronic characteristics due to the presence of hydroxyl functionality and the altered halogen position. These structural variations highlight how substituent positioning and identity can dramatically affect the overall properties of quinoline derivatives.

Table 1: Comparative Molecular Properties of Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Effects |

|---|---|---|---|---|

| This compound | C₁₀H₈FN | 161.18 | 5-F, 8-CH₃ | Mixed electron-withdrawing and donating |

| 5-Fluoroquinoline | C₉H₆FN | 147.15 | 5-F | Electron-withdrawing |

| 8-Methylquinoline | C₁₀H₉N | 143.19 | 8-CH₃ | Electron-donating |

| 5-Bromo-8-methylquinoline | C₁₀H₈BrN | 222.08 | 5-Br, 8-CH₃ | Mixed effects with larger halogen |

The comparative analysis reveals that this compound occupies a unique position among quinoline derivatives due to its balanced electronic properties. The compound exhibits intermediate polarity between purely electron-rich and electron-poor quinoline systems, making it potentially useful for applications requiring moderate electronic characteristics. This balanced nature is particularly valuable in medicinal chemistry applications where both binding affinity and selectivity are important considerations.

Properties

IUPAC Name |

5-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJHEHMTWJYXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479451 | |

| Record name | 5-fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-18-4 | |

| Record name | 5-fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Features of the Pd-Mediated Fluorination:

- Catalyst : Palladium acetate (Pd(OAc)2) is commonly used.

- Fluoride Source : Silver fluoride (AgF) or silver fluoride labeled with 18F (Ag[18F]F) for radiofluorination.

- Oxidants : Hypervalent iodine reagents such as PhI(OPiv)2 or PhI(OAc)2.

- Solvent : Dichloromethane (CH2Cl2) or mixed halogenated solvents.

- Temperature : Elevated temperatures (~145 °C) are required.

- Reaction Mechanism : The process involves Pd-catalyzed activation of the C–H bond at the 5-position, followed by fluorination.

This method allows for selective fluorination at the 5-position of 8-methylquinoline, preserving the methyl group at the 8-position.

Radiofluorination with Fluorine-18 for PET Imaging

The preparation of this compound labeled with fluorine-18 is of significant interest for PET imaging. The radiofluorination process adapts the Pd-mediated method to incorporate the radioactive isotope.

Challenges and Solutions:

Fluoride Source Preparation : A novel method for generating Ag[18F]F was developed using a quaternary methyl ammonium (QMA) ion exchange cartridge eluted with aqueous silver triflate (AgOTf). This method avoids the need for specialized equipment and allows for automation.

Optimization of Reaction Conditions : Pre-stirring the oxidant (PhI(OPiv)2 or PhI(OAc)2) with Ag[18F]F before adding the Pd catalyst and substrate enhances radiochemical conversion (RCC).

Reaction Parameters : High temperature (~145 °C), use of CH2Cl2 solvent, and specific oxidants are critical for successful radiofluorination.

Data Table: Recovery of [18F]fluoride as Ag[18F]F from QMA Cartridge

| Entry | Preconditioning Salt | QMA Eluent (Metal Salt) | Recovery of M[18F]F (%) |

|---|---|---|---|

| 1 | NaHCO3 | K2CO3 | 97 |

| 2 | NaHCO3 | Ag2CO3 | 0 |

| 3 | NaHCO3 | AgOTf | 98 |

| 4 | NaHCO3 | AgOTf in MeCN | 0 |

| 5 | KOTf | AgOTf | 94 |

Source: Adapted from radiochemistry studies on Ag[18F]F preparation.

Detailed Reaction Procedure for this compound Preparation

Stepwise Outline:

-

- Elute [18F]fluoride from a QMA cartridge preconditioned with potassium triflate (KOTf) using aqueous silver triflate (AgOTf).

- Perform azeotropic drying to obtain a reactive Ag[18F]F complex.

-

- Mix Ag[18F]F with the hypervalent iodine oxidant (PhI(OAc)2 or PhI(OPiv)2) in dichloromethane to form an active fluorinating species.

Addition of Catalyst and Substrate :

- Add Pd(OAc)2 catalyst and 8-methylquinoline substrate to the reaction mixture.

Heating :

- Heat the mixture to approximately 145 °C for the fluorination reaction to proceed.

-

- After completion, isolate this compound by standard purification techniques such as chromatography or crystallization.

Comparative Analysis of Fluorination Methods

| Aspect | Non-radioactive Fluorination (19F) | Radiofluorination (18F) |

|---|---|---|

| Fluoride Source | AgF or KF | Ag[18F]F prepared via QMA cartridge elution |

| Catalyst | Pd(OAc)2 | Pd(OAc)2 |

| Oxidant | PhI(OPiv)2, PhI(OAc)2 | PhI(OAc)2 preferred |

| Temperature | ~100-145 °C | ~145 °C |

| Solvent | CH2Cl2 or halogenated solvents | CH2Cl2 |

| Reaction Time | Several hours | Optimized for shorter times (~1 hour) |

| Radiochemical Conversion | Not applicable | 3-18% RCC depending on conditions |

| Automation | Manual | Fully automatable with radiochemistry modules |

Notes on Alternative Preparation Routes

While direct fluorination via Pd catalysis is the most documented and efficient method for this compound, other synthetic routes involving precursor modification or nucleophilic aromatic substitution on halogenated quinolines exist but are less selective or efficient for this specific substitution pattern.

Summary of Research Findings

- The Pd-mediated C–H fluorination method provides a selective and efficient route to this compound.

- The adaptation of this method to radiofluorination with fluorine-18 involves the innovative preparation of Ag[18F]F via QMA cartridge elution with AgOTf.

- Reaction conditions require high temperature and specific oxidants to achieve acceptable yields and radiochemical conversion.

- The process is amenable to automation, facilitating the production of PET tracers for clinical and research applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include silver fluoride (AgF) and other fluorinating agents.

Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration and sulfonation reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-Fluoro-8-methylquinoline serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance antibacterial, antiviral, and anticancer activities. The compound's fluorine atom significantly boosts its biological activity by improving binding affinity to molecular targets, such as enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that compounds with similar structures displayed potent activity against various bacterial strains, showcasing IC50 values that indicate strong antibacterial efficacy.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanisms involve inhibition of specific signaling pathways critical for cell survival. Notably, one study highlighted its effectiveness against breast cancer cell lines, where reduced cell viability was observed at micromolar concentrations.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is utilized as a probe in biological studies to investigate enzyme inhibition and receptor interactions. Its unique structure allows researchers to explore its binding affinities and inhibitory effects on key enzymes involved in metabolic pathways.

Material Science

Development of Liquid Crystals and Dyes

This compound is also applied in material science, particularly in the development of liquid crystals and dyes. Its properties make it suitable for use in various industrial applications, including electronic devices and display technologies.

Agriculture

Agrochemical Applications

Fluorinated quinolines like this compound are employed as agrochemicals to protect crops from pests and diseases. Their biological activity supports their use in developing herbicides, insecticides, and fungicides.

Case Studies

- Antimicrobial Studies : Various studies have confirmed that derivatives of this compound exhibit significant antimicrobial properties against multiple bacterial strains.

- Anticancer Research : In vitro evaluations have shown promising results regarding the anticancer potential of this compound against several cancer cell lines, indicating its potential as a lead compound for further drug development.

- Agricultural Applications : Research has indicated that derivatives of this compound can be effectively used as agrochemicals, demonstrating efficacy in protecting crops from various pests and diseases.

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to increased biological activity. For example, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with substituents at the 5- and 8-positions exhibit distinct physicochemical and biological properties depending on the functional groups. Below is a detailed comparison:

Structural and Electronic Effects

Physicochemical Properties

Biological Activity

5-Fluoro-8-methylquinoline is a compound belonging to the quinoline family, which has garnered significant interest due to its diverse biological activities. This article delves into the compound's synthesis, biological effects, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound possesses a bicyclic structure characterized by a fused benzene and pyridine ring. The presence of a fluorine atom at the 5-position and a methyl group at the 8-position contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 175.18 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and functionalization processes. Recent methodologies have focused on metal-free protocols for regioselective C–H halogenation, enhancing the efficiency of synthesizing quinoline derivatives .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this structure can inhibit the growth of various bacterial strains. A comparative analysis demonstrated that compounds with similar structures displayed potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer activities. In vitro studies suggest that this compound can induce apoptosis in cancer cells, with mechanisms involving the inhibition of specific signaling pathways critical for cell survival. One study highlighted its effectiveness against breast cancer cell lines, showing reduced cell viability at micromolar concentrations .

Antimalarial Activity

The compound has been evaluated for its antimalarial properties as well. In a study involving various quinoline derivatives, this compound exhibited promising activity against Plasmodium falciparum, particularly against chloroquine-resistant strains. The IC50 values ranged from 150 to 680 nM, indicating significant potency .

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial effects of several quinoline derivatives, including this compound. Results showed that it effectively inhibited bacterial growth with minimal cytotoxicity towards human cell lines.

- Anticancer Mechanisms : Another investigation focused on the apoptotic effects of quinoline derivatives on cancer cells. The study found that this compound triggered apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

- Antimalarial Studies : Research involving various synthesized quinolines demonstrated that this compound significantly inhibited P. falciparum growth in vitro, showcasing its potential as a lead compound for antimalarial drug development.

Comparative Analysis of Quinoline Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antimalarial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Amino-5-fluoroquinoline | Moderate | Low | Moderate |

| 8-Methylquinoline | Low | High | Low |

Q & A

Q. Table 1. Structural Similarity Indices of Fluorinated Quinoline Derivatives

| Compound | Similarity Index | Key Substituents |

|---|---|---|

| This compound | 1.00 | 5-F, 8-CH |

| 4-Chloro-8-fluoroquinoline | 0.85 | 4-Cl, 8-F |

| 5-Bromo-7-fluoro-8-methylquinoline | 0.76 | 5-Br, 7-F, 8-CH |

What experimental approaches assess the stability of this compound under storage conditions?

Methodological

Stability testing involves:

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor decomposition via HPLC .

- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–12) to identify optimal storage pH.

- Spectroscopic Monitoring : Track UV-Vis absorbance changes (e.g., shifts) indicative of structural breakdown.

How can researchers design experiments to evaluate the interaction of this compound with biological targets?

Advanced

Key methodologies include:

- Enzyme Inhibition Assays : Measure IC values against targets like topoisomerases or kinases using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (e.g., , ).

- Cellular Uptake Studies : Use fluorescently tagged derivatives to track intracellular localization via confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.